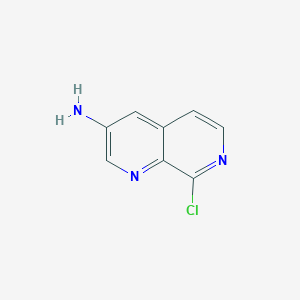

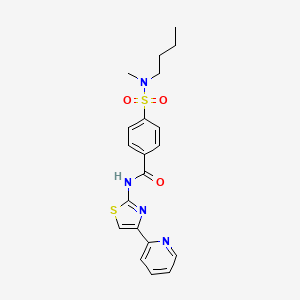

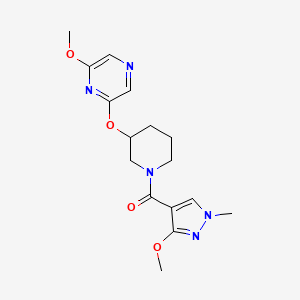

![molecular formula C14H18N4S B2533818 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole CAS No. 2034381-82-1](/img/structure/B2533818.png)

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole” is a compound that has been studied in the context of its potential biomedical applications . It is related to the pyrazolo[1,5-a]pyrazine class of compounds, which have been found in several potent drugs and have been recognized as important scaffolds in drug design .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has been studied in detail . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The Biginelli-type reaction mentioned earlier is one example of a reaction that could potentially involve this compound . Another reaction involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered a cornerstone in medicinal chemistry . These structures have been identified to provide potent ligands for numerous receptors .

Building Blocks for Drug Development

The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . This makes them valuable building blocks for drug development .

Anti-HBV Activity

The compound has shown potential in the treatment of Hepatitis B. A derivative of this compound, GYH2-18, has been evaluated for its anti-HBV activity . Two compounds, 2f and 3k, exhibited excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles .

Chiral Separation

The compound has been used in chiral separation studies. The (6S)-cyclopropyl DPPC isomers 2f-1, 2f-3, 3k-1, and 3k-3 were identified to be much more active than the corresponding (6R)-ones .

Drug-like Compounds

The compound is part of the “privileged structures” that are often used as platforms for further derivatization in order to discover novel receptor agonists and antagonists .

Synthetic Application

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that the compound could be used in the synthesis of other medicinally relevant compounds .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential biomedical applications, given the interest in related compounds . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety profile.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .

Biochemical Pathways

The action of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole on the mGluR2 receptor affects various biochemical pathways. The mGluR2 receptor is involved in the regulation of neurotransmitter release, and its modulation can impact the function of several neural circuits . The exact pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

The molecular and cellular effects of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole’s action are related to its modulation of the mGluR2 receptor. As a negative allosteric modulator, it reduces the receptor’s activity, which can lead to changes in neurotransmitter release and neuronal excitability . The specific effects would depend on the context of receptor activation and the specific neural circuits involved.

Propiedades

IUPAC Name |

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRDRODWNPMXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN3C(=CC(=N3)C4CC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

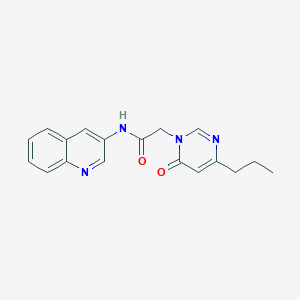

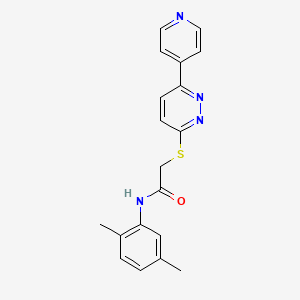

![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)

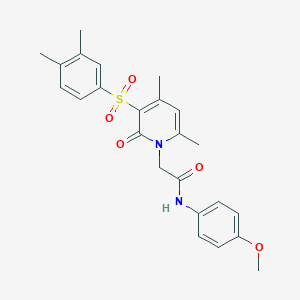

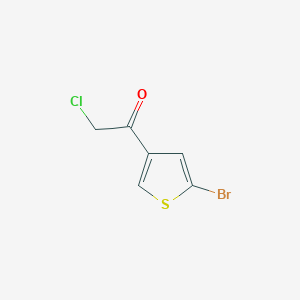

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)

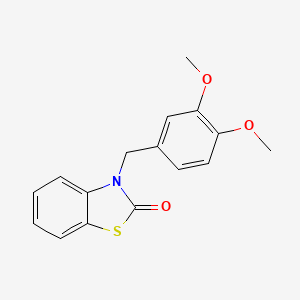

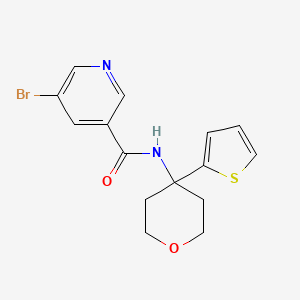

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)

![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)

![6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)